molecular formula C19H25N3O2 B5544921 1-methyl-3-propyl-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-1H-pyrazole-5-carboxamide

1-methyl-3-propyl-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-1H-pyrazole-5-carboxamide

Cat. No. B5544921
M. Wt: 327.4 g/mol
InChI Key: MPADMIJXGKCVLE-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals known for their complex molecular structures and potential for varied applications, particularly in medicinal chemistry. The specific research available primarily focuses on synthesis methods and molecular analyses.

Synthesis Analysis

A practical method for synthesizing similar compounds, including various pyrazole derivatives, has been developed, as described by Ikemoto et al. (2005) in their study on CCR5 antagonists (Ikemoto et al., 2005). These synthesis methods often involve multi-step processes, including esterification, Claisen type reactions, and Suzuki−Miyaura reactions.

Molecular Structure Analysis

Kumara et al. (2018) conducted detailed analyses of the molecular structure of a pyrazole derivative, including X-ray crystallography and density functional theory (DFT) calculations (Kumara et al., 2018). This provides insights into the three-dimensional structure and electron distribution within similar compounds.

Chemical Reactions and Properties

The reactions and properties of pyrazole derivatives have been explored in various studies. For instance, Bol’but et al. (2014) investigated the reactivity of 5-amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides, which are structurally related, in forming tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones (Bol’but et al., 2014).

Physical Properties Analysis

The physical properties, such as thermal stability and crystallization behavior, can be inferred from studies like those by Kumara et al. (2018), which include thermal analysis of pyrazole derivatives (Kumara et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, can be understood through studies like those by Allan et al. (2009), which explored the synthesis and reactivity of N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides (Allan et al., 2009).

Scientific Research Applications

Synthesis and Characterization

  • Practical Synthesis of CCR5 Antagonists : A study by Ikemoto et al. (2005) presents a practical method for synthesizing an orally active CCR5 antagonist, which is structurally related to pyrazole derivatives. This method involves esterification followed by an intramolecular Claisen type reaction and a Suzuki−Miyaura reaction, establishing a pathway that could be relevant for synthesizing similar compounds (Ikemoto et al., 2005).

Chemical Reactions and Mechanisms

  • Functionalization Reactions of Pyrazole Derivatives : Yıldırım et al. (2005) investigated the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid with 2,3-Diaminopyridine, providing insights into the chemical behavior and potential reactivity of pyrazole carboxamides, which could be relevant to understanding the reactivity of the compound (Yıldırım et al., 2005).

Structural Studies

  • X-ray Crystal Structure Studies : Research by Kumara et al. (2018) on a novel pyrazole derivative involved X-ray crystal structure studies, highlighting the importance of structural analysis in understanding the properties and potential applications of such compounds (Kumara et al., 2018).

Novel Synthesis Methods

  • Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones : A study by Dzedulionytė et al. (2022) introduced a general approach towards the synthesis of tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one derivatives, showcasing innovative methods that could be applicable to the synthesis of related pyrazole compounds (Dzedulionytė et al., 2022).

Potential Therapeutic Applications

  • Antihypertensive Agents : Almansa et al. (1997) synthesized a series of pyrazoles as potent angiotensin II antagonists, indicating the potential of pyrazole derivatives in therapeutic applications, particularly in cardiovascular diseases (Almansa et al., 1997).

properties

IUPAC Name

2-methyl-5-propyl-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-3-6-16-12-17(22(2)21-16)19(23)20-13-14-9-10-24-18-8-5-4-7-15(18)11-14/h4-5,7-8,12,14H,3,6,9-11,13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPADMIJXGKCVLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C(=C1)C(=O)NCC2CCOC3=CC=CC=C3C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-3-propyl-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-1H-pyrazole-5-carboxamide

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